Iocarmate meglumine
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Overview
Description
Iocarmate meglumine is a water-soluble contrast medium primarily used in radiological procedures such as lumbar radiculography and ventriculography . It is formed by linking two molecules of meglumine iothalamate with a bridge of adipic acid . This compound is known for its low toxicity and high radiographic quality, making it a preferred choice in medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iocarmate meglumine is synthesized by linking two molecules of meglumine iothalamate (Conray) with a bridge of adipic acid . The reaction involves the removal of an acetyl group from meglumine iothalamate and the subsequent formation of a bridge with adipic acid .
Industrial Production Methods
The industrial production of this compound involves the preparation of a 60% aqueous solution of the compound, providing 28% iodine weight/volume . The solution is carefully formulated to ensure stability and efficacy for use in medical imaging .
Chemical Reactions Analysis
Types of Reactions
Iocarmate meglumine undergoes various chemical reactions, including substitution and complexation reactions . These reactions are essential for its function as a contrast medium in radiological procedures.
Common Reagents and Conditions
Common reagents used in the preparation and reactions of this compound include adipic acid, meglumine iothalamate, and various solvents to maintain the aqueous solution . The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound.
Major Products Formed
The major product formed from the synthesis of this compound is the contrast medium itself, which is used in various radiological procedures . The compound’s high iodine content contributes to its effectiveness in imaging applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of iocarmate meglumine involves its ability to enhance the contrast of radiographic images . The compound’s high iodine content allows it to absorb X-rays effectively, providing clear and detailed images of the body’s internal structures . The molecular targets include various tissues and organs that require imaging for diagnostic purposes .
Comparison with Similar Compounds
Similar Compounds
Meglumine iothalamate: A precursor to iocarmate meglumine, used in similar radiological applications.
Diatrizoate meglumine: Another iodinated contrast medium used in medical imaging.
Iodipamide meglumine: Used in cholangiography and other imaging procedures.
Uniqueness
This compound is unique due to its high iodine content and low toxicity, making it a preferred choice for radiological procedures . Its ability to provide high-quality images with minimal adverse reactions sets it apart from other contrast media .
Properties
CAS No. |
54605-45-7 |
---|---|
Molecular Formula |
C38H54I6N6O18 |
Molecular Weight |
1644.3 g/mol |
IUPAC Name |
3-[[6-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C24H20I6N4O8.2C7H17NO5/c1-31-21(37)9-13(25)11(23(39)40)17(29)19(15(9)27)33-7(35)5-3-4-6-8(36)34-20-16(28)10(22(38)32-2)14(26)12(18(20)30)24(41)42;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h3-6H2,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)(H,39,40)(H,41,42);2*4-13H,2-3H2,1H3 |
InChI Key |
HOBKVSAGFBYKRQ-UHFFFAOYSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Key on ui other cas no. |
54605-45-7 |
Synonyms |
Dimer-X Dimeriks iocarmate meglumine iocarmic acid, monomeglumine |
Origin of Product |
United States |
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